molecular formula C17H12N2O3 B2789409 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 902582-56-3

8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one

Cat. No.: B2789409
CAS No.: 902582-56-3
M. Wt: 292.294
InChI Key: XATUYNYKDFYZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that belongs to the class of chromeno-pyrazoles. This compound is characterized by its unique structure, which includes a chromene ring fused with a pyrazole ring. The presence of methoxy and phenyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves a multi-step process. One common method includes the cyclization of intermediate compounds. For instance, the preparation can be achieved by reacting 1-phenyl-2-pyrazolin-5-one with 2,6-difluorobenzoyl chloride under basic conditions (e.g., calcium hydroxide in dioxane) followed by cyclization using sodium hydride in dimethylformamide (DMF) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrazole ring or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors, modulating their function and influencing cellular pathways .

Comparison with Similar Compounds

Uniqueness: 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is unique due to the presence of the methoxy group, which influences its reactivity and interaction with biological molecules. This makes it a valuable compound for developing new chemical entities with specific properties.

Properties

IUPAC Name

8-methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c1-21-14-9-5-6-11-10-13-16(22-15(11)14)18-19(17(13)20)12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATUYNYKDFYZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=NN(C(=O)C3=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.